

An In-Depth Technical Guide to the Chemical and Physical Properties of Difenoconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difenoconazole*

Cat. No.: *B1670550*

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Introduction

Difenoconazole is a broad-spectrum triazole fungicide widely utilized in agriculture to protect a variety of crops from fungal diseases. Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of **difenoconazole**, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **difenoconazole** are summarized in the tables below. These properties are crucial for understanding its environmental fate, toxicology, and formulation development.

Table 1: Chemical Identification of Difenoconazole

Identifier	Value
IUPAC Name	1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
CAS Number	119446-68-3[1][2][3][4][5][6][7]
Molecular Formula	C ₁₉ H ₁₇ Cl ₂ N ₃ O ₃ [1][2][3][4][5][6][7]
Molecular Weight	406.26 g/mol [1][2][3][4]

Table 2: Physical and Chemical Properties of Difenoconazole

Property	Value	Temperature (°C)
Melting Point	78.6 °C[8]	N/A
Boiling Point	220 °C[2][9][10]	N/A
Water Solubility	15 mg/L[1]	25
Vapor Pressure	3.3 x 10 ⁻⁸ Pa[2][9]	25
Partition Coefficient (logP)	4.4[1]	25
Appearance	White to light beige crystalline solid[1][8]	Ambient

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of chemical and physical properties. The following sections outline the standard protocols for key experiments related to **difenoconazole**.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of **difenoconazole** is determined following the OECD Guideline 105, typically using the flask method due to its solubility being above 10⁻² g/L.[7]

Principle: A supersaturated solution of **difenoconazole** in water is prepared and allowed to equilibrate. The concentration of **difenoconazole** in the saturated aqueous phase is then determined analytically.

Apparatus:

- Glass flasks with stoppers
- Constant temperature water bath or shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- An excess amount of **difenoconazole** is added to a flask containing purified water.
- The flask is sealed and agitated in a constant temperature bath set at 25 °C until equilibrium is reached. A preliminary test is conducted to determine the equilibration time.
- After equilibration, the solution is centrifuged to separate the undissolved solid.
- A known volume of the clear supernatant is carefully removed.
- The concentration of **difenoconazole** in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- The experiment is performed in triplicate to ensure accuracy.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is determined using the shake-flask method as described in OECD Guideline 107.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Principle: **Difenoconazole** is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of **difenoconazole** in each phase is measured to calculate the partition coefficient.

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers
- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

- n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.
- A stock solution of **difenoconazole** is prepared in n-octanol.
- A known volume of the stock solution is added to a separatory funnel containing a known volume of water. The volume ratios of n-octanol to water are varied in different runs.
- The funnel is shaken until equilibrium is reached, as determined by preliminary experiments.
- The mixture is then centrifuged to ensure complete phase separation.
- The concentrations of **difenoconazole** in both the n-octanol and water phases are determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
- The experiment is repeated with different initial concentrations of **difenoconazole**.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is used for the separation and quantification of **difenoconazole** residues in various samples. The sample is extracted, cleaned up, and then injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

Sample Preparation (General Protocol for Food Matrices):

- Extraction: A homogenized sample is extracted with an organic solvent such as ethyl acetate or acetonitrile.[\[11\]](#)[\[12\]](#)
- Cleanup: The extract is cleaned up to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with cartridges such as Florisil or a combination of activated carbon and alumina.[\[11\]](#)[\[12\]](#)
- Concentration: The cleaned extract is concentrated to a small volume before GC-MS analysis.

GC-MS Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Splitless mode.
- Temperature Program: An optimized temperature gradient is used to ensure good separation of **difenoconazole** from other components.
- Mass Spectrometer: Operated in negative chemical ionization (NCI) mode for high sensitivity and selectivity.[\[11\]](#)[\[12\]](#) Selected Ion Monitoring (SIM) is used to monitor characteristic ions of **difenoconazole** for quantification.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and specificity for the analysis of **difenoconazole** in complex matrices. The compound is separated by liquid chromatography and then detected by a tandem mass spectrometer.

Sample Preparation (General QuEChERS Protocol):

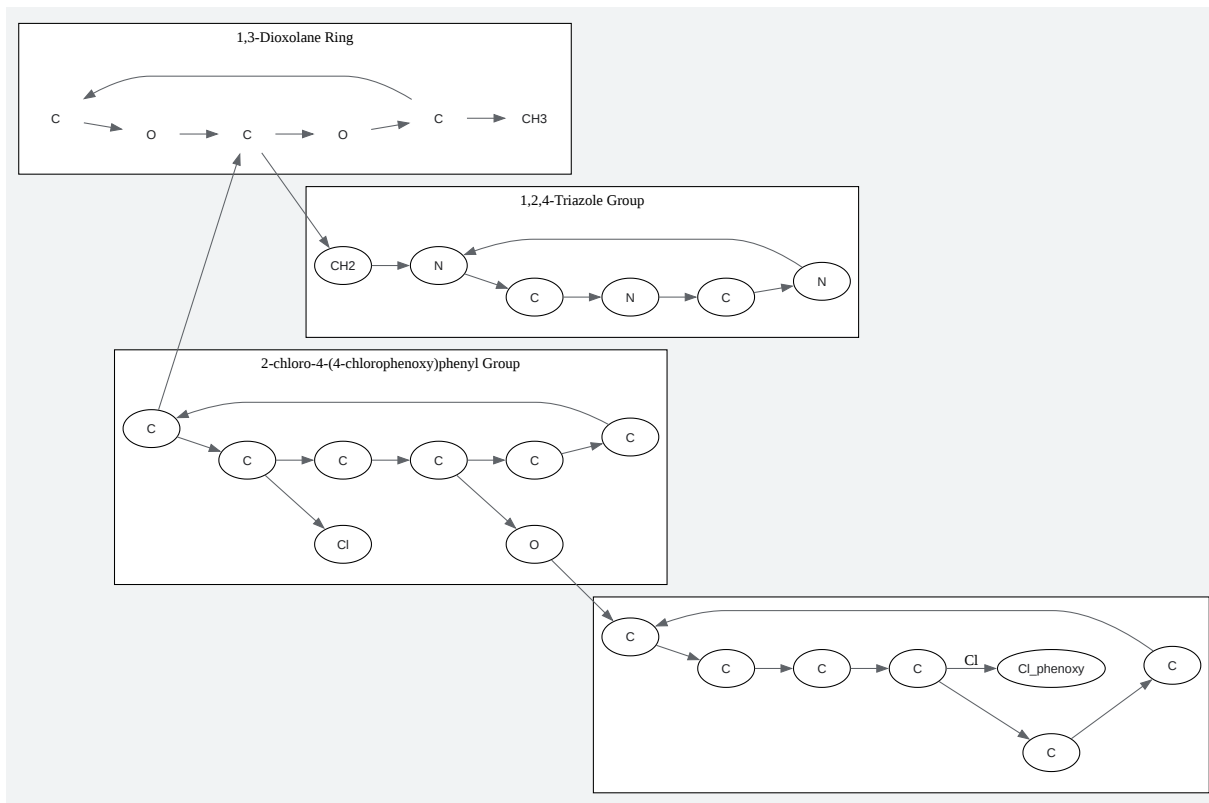
- Extraction: A homogenized sample is extracted with acetonitrile.
- Partitioning: Magnesium sulfate and sodium chloride are added to induce phase separation.
- Dispersive SPE Cleanup: An aliquot of the acetonitrile layer is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
- Filtration: The cleaned extract is filtered before LC-MS/MS analysis.

LC-MS/MS Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography system with a reverse-phase C18 column.
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for **difenoconazole** are monitored for quantification and confirmation.

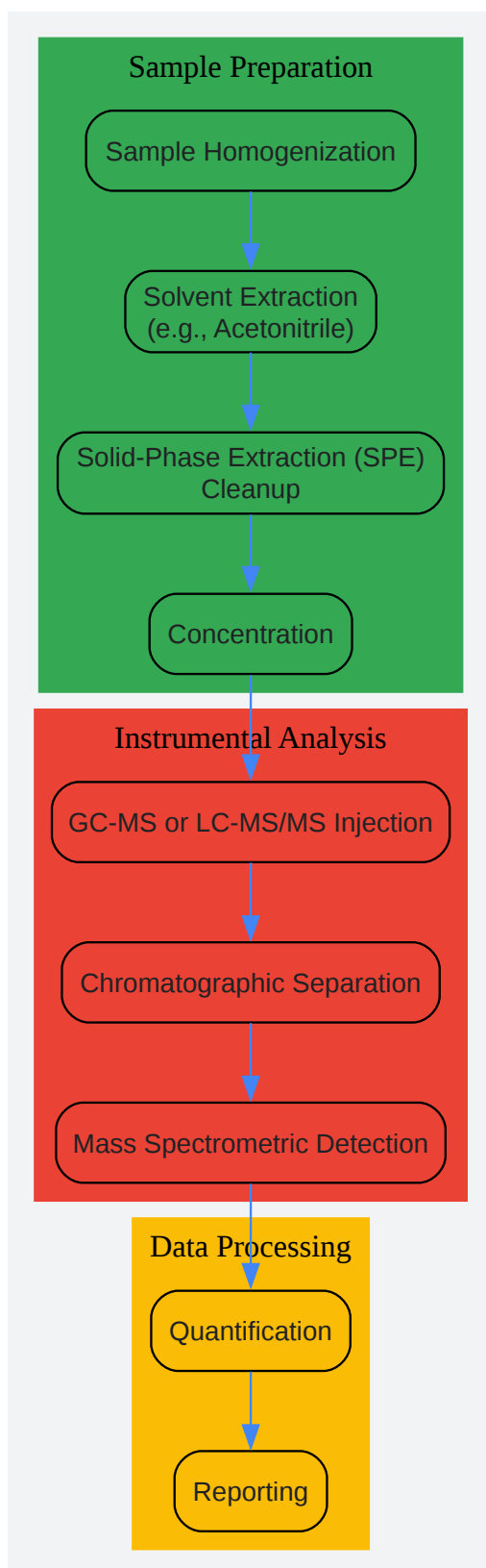
Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structure, a typical analytical workflow, and the mechanism of action of **difenoconazole**.



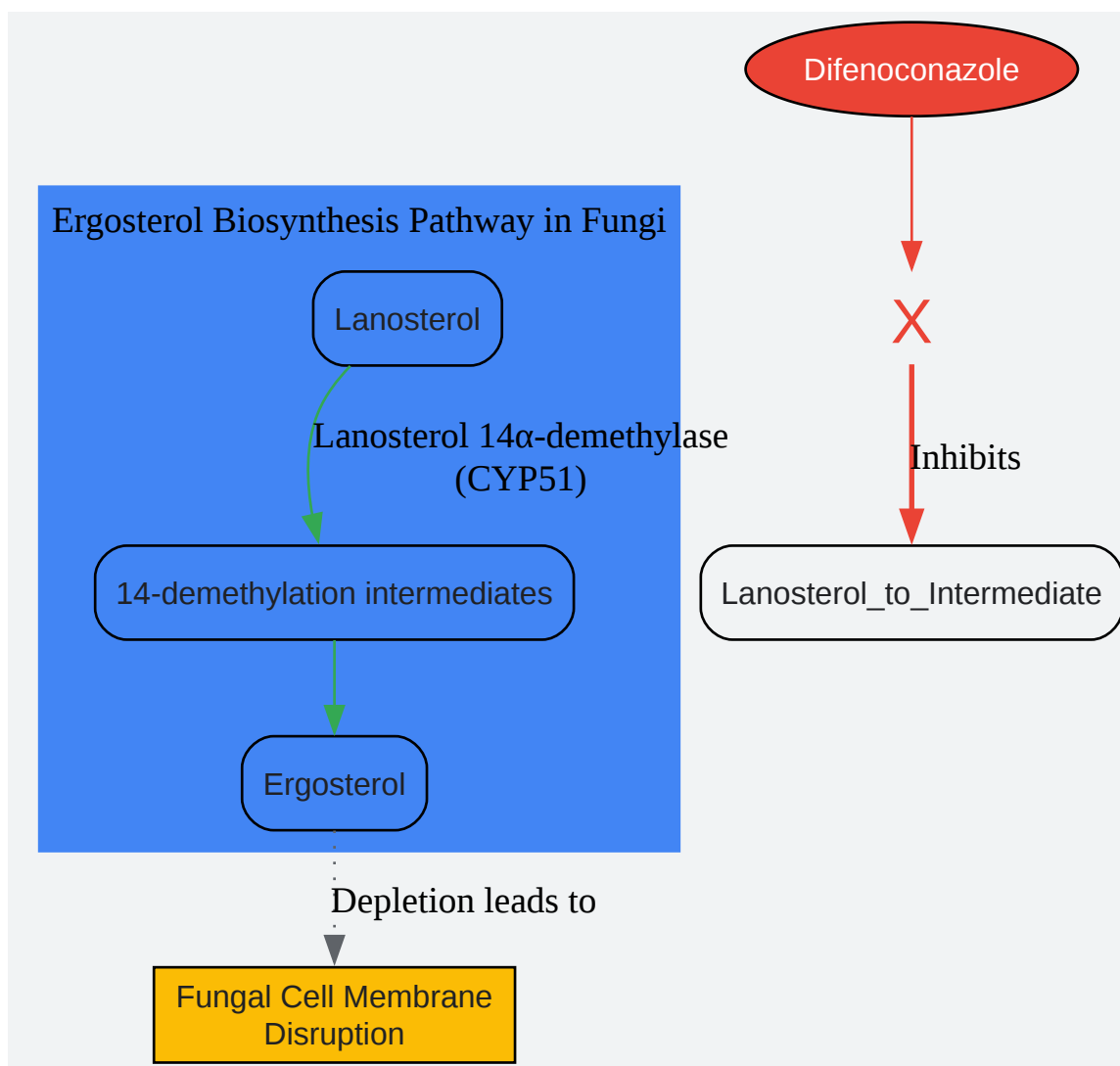
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Caption: Chemical structure of **difenoconazole**.



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Caption: General experimental workflow for **difenoconazole** analysis.



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Caption: **Difenoconazole**'s inhibition of the ergosterol biosynthesis pathway.

Mechanism of Action

Difenoconazole's fungicidal activity is attributed to its role as a sterol demethylation inhibitor (DMI).[13][14] Specifically, it targets and inhibits the enzyme lanosterol 14 α -demethylase (CYP51), a cytochrome P450-dependent enzyme.[15][16][17][18][19][20][21][22] This enzyme is critical in the fungal ergosterol biosynthesis pathway, catalyzing the removal of a methyl group from lanosterol.[18][20] By inhibiting this step, **difenoconazole** disrupts the production of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity. The depletion of ergosterol and the concurrent accumulation of toxic 14 α -methylated sterols

lead to the disruption of the cell membrane, ultimately inhibiting fungal growth and proliferation.
[19][20][21]

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical and Physical Properties of Difenoconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670550#difenoconazole-chemical-and-physical-properties]

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